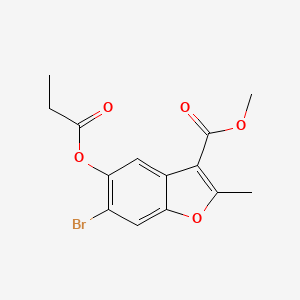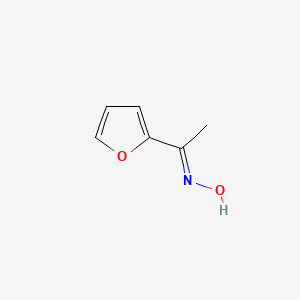
Methyl 2-bromo-3-methoxybenzoate
Übersicht
Beschreibung
“Methyl 2-bromo-3-methoxybenzoate” is a chemical compound with the molecular formula C9H9BrO3 . It is also known by other names such as “Benzoic acid, 3-bromo-2-methoxy-, methyl ester” and "Methyl o-bromobenzoate" .
Synthesis Analysis
A novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate has been reported . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methyl ester group .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, which could provide insights into the chemical reactions involving "this compound" .Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid substance . It has a molecular weight of 245.07 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis Process: The synthesis of Methyl 2-bromo-3-methoxybenzoate involves a complex process. Chen Bing-he (2008) described the synthesis of a closely related compound, Methyl 4-Bromo-2-methoxybenzoate, which was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).
- Use in Bromophenol Derivatives: A study by Zhao et al. (2004) found derivatives of this compound in bromophenol compounds isolated from the red alga Rhodomela confervoides. These compounds were structurally elucidated using spectroscopic methods, although they were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Chemical and Physical Properties
- Thermochemical Study: A study by Flores et al. (2019) explored the thermochemical properties of methyl methoxybenzoates, which are closely related to this compound. They determined structural and thermochemical properties both experimentally and computationally (Flores et al., 2019).
- Synthesis of Related Compounds: Wu et al. (2014) synthesized a range of benzoxazoles from compounds including N-(2-iodo-/bromo-phenyl)benzamides, which demonstrates the potential utility of bromo-methoxybenzoates in the synthesis of complex organic structures (Wu et al., 2014).
Applications in Drug Synthesis and Modification
- Intermediate in Drug Synthesis: Bao Li-jiao (2013) studied the synthesis of Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, a compound closely related to this compound, as an intermediate in the production of bifendate, a liver-protecting drug (Bao Li-jiao, 2013).
- Use in Photodynamic Therapy: Pişkin et al. (2020) synthesized a new zinc phthalocyanine with substituted benzenesulfonamide derivative groups containing a Schiff base, indicating the potential application of bromo-methoxybenzoate derivatives in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Wirkmechanismus
Target of Action
Methyl 2-bromo-3-methoxybenzoate is a chemical compound that is primarily used as a pharmaceutical intermediate
Biochemical Pathways
This compound may be involved in various biochemical pathways due to its role as a pharmaceutical intermediate . .
Result of Action
As a pharmaceutical intermediate, it is likely that the effects of this compound would depend on the specific pharmaceutical compounds that it is used to produce .
Safety and Hazards
When handling “Methyl 2-bromo-3-methoxybenzoate”, it is advised to avoid unnecessary personal contact, wear protective clothing, and use it in a well-ventilated area . It is also recommended to avoid contact with incompatible materials and to avoid eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMOOUWDJRMZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59453-47-3 | |
| Record name | Methyl 2-bromo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)








![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)


